molecular formula C20H23N3O B2581360 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2380069-86-1

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No.: B2581360
CAS No.: 2380069-86-1
M. Wt: 321.424
InChI Key: JISNPADNGSTMIU-UHFFFAOYSA-N
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Description

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexene ring, an azetidine ring, a cyclopropyl group, and a benzodiazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azetidine ring: This step often involves the reaction of a suitable amine with a carbonyl compound to form the azetidine ring.

    Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the benzodiazole moiety: This step typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
  • Cyclohexene derivatives
  • Azetidine derivatives
  • Benzodiazole derivatives

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct reactivity and potential biological activity

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(15-6-2-1-3-7-15)22-12-16(13-22)23-18-9-5-4-8-17(18)21-19(23)14-10-11-14/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISNPADNGSTMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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